molecular formula C28H34FN3O6S B127901 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid CAS No. 157566-60-4

5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid

カタログ番号 B127901
CAS番号: 157566-60-4
分子量: 559.7 g/mol
InChIキー: GYEABWYHBNPBGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid, also known as AZD9291, is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). It is a highly selective and potent inhibitor of the EGFR T790M mutation, which is the most common resistance mechanism to first-generation EGFR TKIs.

作用機序

5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid is a highly selective and potent inhibitor of the EGFR T790M mutation, which is the most common resistance mechanism to first-generation EGFR TKIs. It works by irreversibly binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting the phosphorylation and activation of downstream signaling pathways that promote tumor growth and survival.

生化学的および生理学的効果

5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid has been shown to have a high degree of selectivity for the EGFR T790M mutation, with minimal inhibition of wild-type EGFR and other kinases. This selectivity results in a lower incidence of side effects compared to first-generation EGFR TKIs. 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid has also been shown to have favorable pharmacokinetic properties, with high oral bioavailability and a long half-life that allows for once-daily dosing.

実験室実験の利点と制限

5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is a highly selective and potent inhibitor of the EGFR T790M mutation, which makes it a valuable tool for studying the role of this mutation in cancer biology. Its favorable pharmacokinetic properties also make it a convenient and efficient drug for use in animal studies.
However, there are also some limitations to the use of 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid in laboratory experiments. Its high selectivity for the EGFR T790M mutation means that it may not be effective in studying other EGFR mutations or signaling pathways that are involved in cancer development and progression. Additionally, its high potency and irreversible binding to the EGFR kinase domain may make it difficult to distinguish between on-target and off-target effects.

将来の方向性

There are several potential future directions for the development and use of 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid. One area of research is the identification of biomarkers that can predict response to 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid and other EGFR TKIs. Another area of research is the combination of 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid with other targeted therapies or immune checkpoint inhibitors to improve treatment outcomes in NSCLC patients. Additionally, there is ongoing research into the development of next-generation EGFR TKIs that can overcome resistance mechanisms to 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid and other third-generation inhibitors.

合成法

The synthesis of 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid involves a multi-step process that includes the reaction of 4-(2,4-dichloro-5-fluorophenylamino)-6-methoxyquinazoline with 2-chloro-4-nitroaniline, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 3-methylbut-3-en-1-ol and triethylamine to form the corresponding carbamate, which is then sulfonated with chlorosulfonic acid to give the sulfonamide intermediate. Finally, the sulfonamide is reacted with 2-fluoro-4-((2-(prop-2-yn-1-yl)imidazol-1-yl)methyl)phenol to yield 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid.

科学的研究の応用

5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In a phase I clinical trial, 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid demonstrated a high response rate in patients with T790M-positive NSCLC, with a median progression-free survival of 9.6 months. In a subsequent phase II trial, 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid showed a response rate of 61% in T790M-positive NSCLC patients, with a median progression-free survival of 13.5 months.

特性

CAS番号

157566-60-4

製品名

5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid

分子式

C28H34FN3O6S

分子量

559.7 g/mol

IUPAC名

5-ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid

InChI

InChI=1S/C28H34FN3O6S/c1-5-9-25-30-23(6-2)26(27(33)34)32(25)17-20-13-12-19(16-22(20)29)21-10-7-8-11-24(21)39(36,37)31-28(35)38-15-14-18(3)4/h7-8,10-13,16,18H,5-6,9,14-15,17H2,1-4H3,(H,31,35)(H,33,34)

InChIキー

GYEABWYHBNPBGW-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C(N1CC2=C(C=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)OCCC(C)C)F)C(=O)O)CC

正規SMILES

CCCC1=NC(=C(N1CC2=C(C=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)OCCC(C)C)F)C(=O)O)CC

その他のCAS番号

157566-60-4

同義語

1H-Imidazole-5-carboxylic acid, 4-ethyl-1-((3-fluoro-2'-((((((3-methylbutoxy)carbonyl)amino)sulfonyl))1,1'-biphenyl)-4-yl)methyl)-2-propyl-, (2-benzoylphenyl)methyl ester
4-((5-(2-benozyl)benzyloxycarbonyl-4-ethyl-2-n-propylimidazole-1-yl)methyl)-3-fluoro-2'-isoamyloxycarbonylaminosulfonyl-1,1'-biphenyl
EXP 597
EXP-597
EXP597

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。